2,6-Diazaspiro[3.3]heptane
Overview
Description
2,6-Diazaspiro[3.3]heptane is a unique spirocyclic compound characterized by a seven-membered ring containing two nitrogen atoms at the 2 and 6 positions. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for piperazine, a common structural motif in pharmaceuticals . The rigid spirocyclic structure of this compound imparts distinct physicochemical properties that can enhance drug-likeness, target selectivity, and clinical success .
Mechanism of Action
Target of Action
The primary target of 2,6-Diazaspiro[3It has been used as a structural surrogate of piperazine . Piperazine and its derivatives are known to interact with a variety of targets, including neurotransmitter receptors in the central nervous system .
Mode of Action
The mode of action of 2,6-Diazaspiro[3Its structural similarity to piperazine suggests that it may interact with its targets in a similar manner . Piperazine acts as an agonist at certain neurotransmitter receptors, inducing a conformational change that results in altered signal transduction .
Biochemical Pathways
The specific biochemical pathways affected by 2,6-Diazaspiro[3Given its structural similarity to piperazine, it may influence neurotransmitter signaling pathways
Result of Action
The molecular and cellular effects of 2,6-Diazaspiro[3It has been suggested that it may be useful in the preparation of biphenyl pyridines as pd-1/pd-l1 inhibitors for treating cancer . This suggests that the compound may have potential antitumor effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diazaspiro[3.3]heptane typically involves the use of azabicyclo[1.1.0]butyl intermediates. A robust and mild flow technology-assisted two-step protocol has been developed for its synthesis . The process begins with the formation of the highly strained azabicyclo[1.1.0]butane, which undergoes electrophile-induced spirocyclization to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of this compound has been demonstrated through arene amination reactions. These reactions yield a variety of N-Boc-N’-aryl-2,6-Diazaspiro[3.3]heptanes, showcasing the compound’s utility as a structural surrogate of piperazine .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The compound participates in substitution reactions, particularly arene amination reactions, to form N-Boc-N’-aryl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Aryl bromides and palladium catalysts are commonly used in arene amination reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: C3-aminoalkylazetidinol motifs.
Substitution: N-Boc-N’-aryl-2,6-Diazaspiro[3.3]heptanes.
Scientific Research Applications
2,6-Diazaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a bioisostere for piperazine.
Biology: Investigated for its potential in modulating biological pathways due to its unique structural properties.
Comparison with Similar Compounds
2,6-Diazaspiro[3.3]heptane is unique due to its spirocyclic structure and the presence of two nitrogen atoms. Similar compounds include:
Piperazine: A widely used structural motif in pharmaceuticals.
1-Oxa-2,6-Diazaspiro[3.3]heptane: A potential bioisostere for piperazine with an additional oxygen atom.
2,6-Diazaspiro[3.4]octane: A related compound with an eight-membered ring.
2,6-Diazaspiro[3.5]nonane: A similar compound with a nine-membered ring.
The uniqueness of this compound lies in its ability to enhance drug-likeness and target selectivity due to its rigid and predictable vectorization .
Properties
IUPAC Name |
2,6-diazaspiro[3.3]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-5(2-6-1)3-7-4-5/h6-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSAJFSYJMHNFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617011 | |
Record name | 2,6-Diazaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174-77-6 | |
Record name | 2,6-Diazaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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